Aromadendrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Immunology: Inhibition of T Cell Activation

Aromadendrin has been studied for its inhibitory effect on T cell activity, with the aim of identifying a non-cytotoxic immunosuppressive reagent .

Method of Application: The effect of aromadendrin on the activity, cell viability, and proximal signal transduction of activated T cells was evaluated using conventional and qualitative PCR, MTT assays, flow cytometry, and Western blotting .

Results: Aromadendrin effectively regulated IL-2 and IFNγ production in vitro from activated Jurkat T cells without cytotoxicity . Pre-treatment with aromadendrin also suppressed the expression levels of surface molecules CD69, CD25, and CD40L . Reduced calcium (Ca 2+) influx in activated T cells pre-treated with aromadendrin was observed . Western blotting revealed that aromadendrin blocked the dephosphorylation of nuclear factor of activated T (NFAT) cells and its nuclear translocation . The involvement of the NFκB and MAPK pathways in the inhibitory effect of aromadendrin was also demonstrated .

Neurology: Acceleration of Amyloid Fibrillization

Aromadendrin has been repurposed as a dual amyloid promoter to accelerate amyloid aggregation/fibrillization and reduce neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .

Method of Application: ThT, AFM, and CD results were used to evaluate the effect of adding aromadendrin to amyloid solutions with 1 to 5 molar ratios .

Results: Aromadendrin caused significant acceleration in Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% as evidenced by shortening or bypassing of the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards the higher ordered β-structure-rich aggregates . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability by 12–15% (Aβ) and 10–49% (hIAPP) and reducing cell apoptosis by 45–67% (Aβ) and 10–30% (hIAPP) .

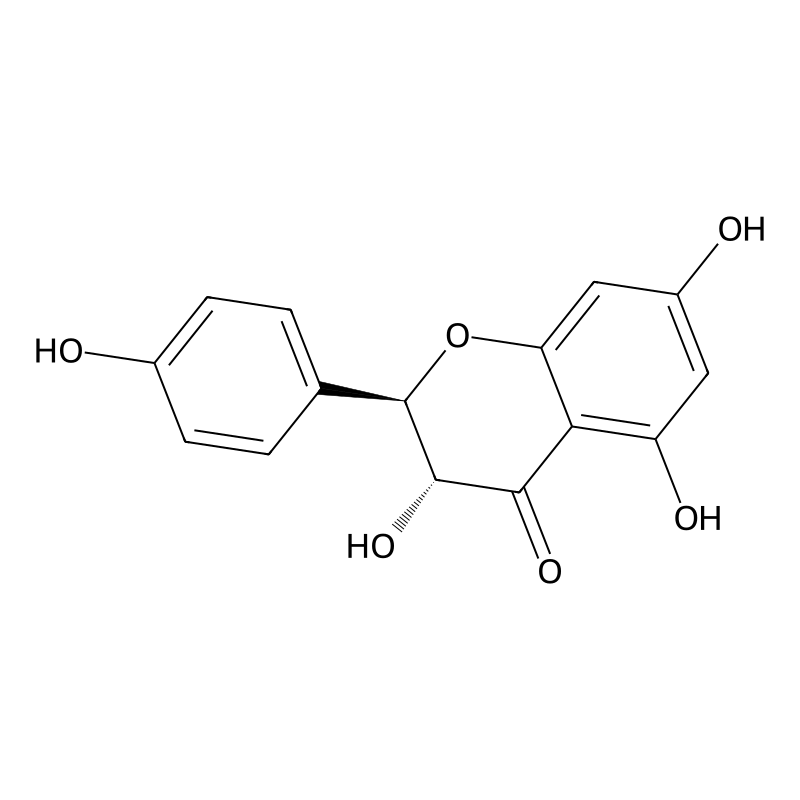

Aromadendrin, also known as dihydrokaempferol, has the chemical formula C₁₅H₁₂O₆ and is characterized by its tetrahydroxyflavanone structure. It belongs to a larger class of compounds known as flavonoids, which are known for their antioxidant properties and role in plant pigmentation. Aromadendrin exhibits a unique arrangement of hydroxyl groups on its flavonoid backbone, contributing to its biological activities and interactions .

Aromadendrin has been shown to exhibit various biological activities in scientific studies. These include:

- Antioxidant activity: Aromadendrin scavenges free radicals, which can help protect cells from oxidative damage [].

- Anticancer properties: Studies suggest Aromadendrin may inhibit the growth of some cancer cell lines [].

- Anti-amyloidogenic effects: Research indicates Aromadendrin may influence the formation of amyloids, protein aggregates linked to Alzheimer's disease [].

The exact mechanisms underlying these activities are still being explored. However, the structure of Aromadendrin with its hydroxyl groups might contribute to its antioxidant and anti-amyloidogenic properties [, ].

Aromadendrin can undergo various chemical transformations. One notable reaction involves the reduction of aromadendrin to produce (+)-leucopelargonidin using sodium borohydride. This transformation highlights the compound's reactivity and potential utility in organic synthesis . Additionally, aromadendrin can be acylated to form derivatives such as (2R,3R)-trans-aromadendrin-7-O-beta-D-glucopyranoside-6′′-(4′′′-hydroxy-2′′′-methylene butanoate), which has been isolated from the stem bark of Afzelia bella .

Aromadendrin exhibits a wide range of biological activities. Research indicates that it possesses anti-inflammatory, antioxidant, and antiproliferative properties. For instance, studies have shown that aromadendrin can inhibit T cell activation by regulating calcium influx and modulating nuclear factor of activated T cell activity . Furthermore, it has demonstrated protective effects against neuronal cell death induced by methamphetamine by regulating endoplasmic reticulum stress and enhancing the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway .

Aromadendrin can be synthesized through several methods:

- Natural Extraction: It can be isolated from plant sources such as C. retusus flowers through methanol extraction followed by partitioning and chromatography techniques .

- Chemical Synthesis: Aromadendrin can also be synthesized in the laboratory through various organic reactions, including reduction processes that convert other flavonoids into aromadendrin .

The applications of aromadendrin are diverse:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, aromadendrin is being explored for use in treating conditions such as cancer and neurodegenerative diseases .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on skin cells.

- Food Industry: Aromadendrin may also find applications as a natural preservative or health supplement due to its beneficial effects on health.

Interaction studies have revealed that aromadendrin can influence various biological pathways:

- It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase pathways, which are crucial in immune responses and inflammation .

- Aromadendrin has been shown to modulate oxidative stress responses by activating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway, enhancing cellular defense mechanisms against oxidative damage .

Aromadendrin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dihydrokaempferol | Flavanonol | Precursor to aromadendrin; less hydroxylation |

| Kaempferol | Flavonol | More widespread in plants; fewer hydroxyl groups |

| Quercetin | Flavonol | Known for stronger antioxidant properties; more common |

| Myricetin | Flavonol | Exhibits higher anti-inflammatory activity |

Aromadendrin stands out due to its specific arrangement of hydroxyl groups that enhance its biological activities compared to these similar compounds. Its unique interactions within various biological systems make it a subject of ongoing research for potential therapeutic benefits.

Aromadendrin, also known as dihydrokaempferol, exhibits widespread distribution across diverse plant families, demonstrating its fundamental role in plant secondary metabolism. This flavanonol compound has been identified in numerous plant species spanning multiple taxonomic groups, indicating its evolutionary significance in plant biochemistry.

The compound shows particularly high concentrations in certain Eucalyptus species, where it accumulates as a major constituent of kino extracts. Eucalyptus calophylla demonstrates the highest natural aromadendrin content, with approximately 5 percent yield from kino extracts, while Eucalyptus corymbosa contains lower concentrations ranging from 1.1 to 1.3 percent [1]. These variations in accumulation patterns suggest species-specific regulatory mechanisms governing aromadendrin biosynthesis.

Coniferous species represent another significant source of aromadendrin, with Pinus sibirica wood containing substantial quantities of the compound [2] [3] [4]. The presence of aromadendrin in gymnosperm heartwood indicates its potential role in plant defense mechanisms and structural integrity maintenance.

Several angiosperm families also demonstrate notable aromadendrin accumulation patterns. The Salicaceae family, represented by Populus alba, contains 7-O-methyl aromadendrin derivatives in bark tissues [5] [6] [7]. Similarly, Eucalyptus maculata from the Myrtaceae family accumulates methylated aromadendrin forms, suggesting tissue-specific modification pathways [5] [6] [7].

The Theaceae family contributes to aromadendrin distribution through Camellia sinensis, where the compound has been documented in leaf tissues according to the LOTUS natural products database [8]. Maclura pomifera from the Moraceae family also contains aromadendrin in fruit tissues, as confirmed by PubChem records [8].

Leguminous plants demonstrate diverse aromadendrin accumulation patterns, with Afzelia bella producing complex aromadendrin glycosides in stem bark tissues [3] [9] [10]. Bauhinia championii represents another Fabaceae member where aromadendrin exhibits protein kinase C inhibitory activity [11] [12].

The Oleaceae family contributes through Chionanthus retusus, where aromadendrin accumulates in flower tissues and serves as a source compound for various biological activities [3] [13]. This distribution pattern across taxonomically diverse plant families suggests that aromadendrin biosynthesis represents a conserved metabolic capability in higher plants.

Enzymatic Synthesis in Flavonoid Metabolism

Aromadendrin biosynthesis occurs through the central flavonoid metabolic pathway, where specific enzymatic reactions control the conversion of naringenin to dihydrokaempferol. The primary enzymatic step involves flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation at position 3 of the flavanone ring structure [14] [15].

The F3H enzyme demonstrates critical importance as a rate-limiting step in aromadendrin production, belonging to the 2-oxoglutarate-dependent dioxygenase family and exhibiting relatively low catalytic efficiency [15]. This enzyme requires molecular oxygen and 2-oxoglutarate as co-substrates, along with ascorbate as an electron donor for the hydroxylation reaction [16].

Upstream enzymatic processes provide the naringenin substrate through a series of well-characterized reactions. The pathway initiates with phenylalanine ammonia-lyase converting L-phenylalanine to cinnamic acid, followed by cinnamic-4-hydroxylase producing p-coumaric acid [16]. The 4-coumaroyl-CoA ligase then activates p-coumaric acid to form p-coumaroyl-CoA, which serves as the starting material for flavonoid biosynthesis [17].

Chalcone synthase represents the first committed enzyme in flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [18] [19] [20]. This polyketide synthase enzyme demonstrates remarkable specificity for the formation of the characteristic chalcone backbone structure.

Chalcone isomerase completes the naringenin formation through stereospecific cyclization of naringenin chalcone, producing the (2S)-naringenin stereoisomer with approximately 1:100,000 preference over the R-isomer [21]. This enzyme utilizes a Michael addition mechanism involving intramolecular nucleophilic attack of a hydroxyl group at the carbonyl position [21].

The conversion of naringenin to aromadendrin by F3H occurs through a hydroxylation mechanism that introduces a hydroxyl group at the C-3 position of the flavanone ring. This reaction produces the characteristic dihydroflavonol structure of aromadendrin, which serves as a crucial intermediate for subsequent flavonoid modifications [14] [15].

F3H enzymes from different plant species demonstrate varying substrate specificities and catalytic efficiencies. Petroselinum crispum F3H has been extensively characterized for aromadendrin production, while enzymes from Citrus sinensis and Malus domestica show enhanced activity levels in heterologous expression systems [22].

The enzymatic pathway also involves malonyl-CoA availability as a critical factor determining aromadendrin production efficiency. Acetyl-CoA carboxylase catalyzes the formation of malonyl-CoA from acetyl-CoA and bicarbonate, making this enzyme complex essential for providing sufficient precursor molecules [17] [23].

Heterologous Biosynthesis in Microbial Systems

Heterologous production of aromadendrin in microbial systems has emerged as a promising approach for sustainable compound synthesis, with Escherichia coli and Streptomyces species serving as primary host organisms. These systems enable controlled production conditions and pathway optimization through genetic engineering approaches.

Escherichia coli-based production systems demonstrate remarkable efficiency for aromadendrin synthesis when engineered with appropriate biosynthetic genes. The most successful E. coli strains incorporate flavanone 3-hydroxylase from Arabidopsis thaliana, enabling direct conversion of naringenin to aromadendrin [17]. Under optimized conditions with 500 micromolar naringenin substrate, these systems achieve aromadendrin production levels of 63.5 milligrams per liter within 24 hours [17].

The engineering strategy for E. coli systems involves reconstructing the complete flavonoid pathway through introduction of multiple plant biosynthetic genes. Essential components include 4-coumarate-coenzyme A ligase from Petroselinum crispum, chalcone synthase from Petunia hybrida, and chalcone isomerase from Medicago sativa [17]. This multi-gene approach enables de novo aromadendrin synthesis from simple carbon sources.

Malonyl-CoA availability represents a critical bottleneck in E. coli aromadendrin production, requiring specific engineering approaches to enhance precursor supply. Overexpression of acetyl-CoA carboxylase subunits from Nocardia farcinica, including genes nfa9890 and nfa9940, significantly improves malonyl-CoA pools [17]. Additional introduction of biotin ligase and acetyl-CoA synthetase further enhances precursor availability.

Streptomyces albidoflavus has been developed as an alternative heterologous host for aromadendrin production, offering advantages in terms of secondary metabolite biosynthesis capabilities. The strain S. albidoflavus UO-FLAV-004-NAR, genetically modified for enhanced naringenin production, serves as the foundation for aromadendrin biosynthesis [22].

Different F3H enzymes demonstrate varying efficiencies in Streptomyces systems, with Citrus sinensis F3H and Malus domestica F3H showing superior performance compared to Petroselinum crispum F3H [22]. These enzymes achieve approximately 13-fold increases in aromadendrin production, reaching levels of 2.1 to 2.6 micrograms per liter [22].

The modular cloning approach in Streptomyces systems allows for precise control of individual gene expression levels, with each biosynthetic gene receiving independent promoter, ribosome binding site, and terminator sequences [22]. This strategy enables optimization of enzymatic pathway balance and minimizes metabolic burden on the host organism.

Yeast systems, particularly Saccharomyces cerevisiae, have also been explored for aromadendrin production as part of broader flavonoid biosynthesis programs. These systems benefit from eukaryotic protein folding machinery and reduced endotoxin concerns for pharmaceutical applications [24] [25].

The heterologous production approach enables pathway engineering strategies that are not feasible in plant systems, including enzyme variant testing, pathway branching analysis, and metabolic flux optimization. These capabilities provide valuable insights into aromadendrin biosynthesis regulation and enable development of improved production strains.

Environmental Factors Influencing Production

Environmental conditions exert profound influences on aromadendrin biosynthesis and accumulation patterns in plant systems, with multiple abiotic factors serving as regulatory signals for secondary metabolite production. Understanding these environmental influences provides crucial insights for optimizing both natural cultivation and controlled production systems.

Light quality represents one of the most significant environmental factors affecting aromadendrin biosynthesis, with different wavelengths triggering distinct metabolic responses. Ultraviolet-B radiation demonstrates particularly potent effects on flavonoid production, serving as a primary environmental signal for protective secondary metabolite synthesis [26]. This UV-B response likely contributes to aromadendrin accumulation as part of plant photoprotective mechanisms.

Red light wavelengths enhance flavonoid pathway activity through phytochrome-mediated signaling cascades, potentially increasing aromadendrin production in responsive plant species [26]. These responses involve transcriptional activation of flavonoid biosynthetic genes and increased enzyme activity levels throughout the pathway.

Blue light demonstrates variable effects on secondary metabolite production, with cryptochrome-mediated responses influencing flavonoid biosynthesis regulation [26]. The specific impact on aromadendrin production depends on plant species and tissue types, with some systems showing enhanced accumulation while others demonstrate reduced production.

Photoperiod manipulation affects aromadendrin biosynthesis through circadian regulation of secondary metabolite pathways [26]. Extended light periods can enhance metabolic activity and increase compound accumulation, while specific light-dark cycles optimize biosynthetic enzyme expression patterns.

Water stress conditions significantly enhance aromadendrin and related phenolic compound synthesis through multiple physiological mechanisms. Drought stress induces stomatal closure, reducing carbon dioxide fixation through the Calvin cycle and generating excess reduction equivalents [27] [28]. These surplus reducing equivalents redirect toward secondary metabolite biosynthesis, including enhanced flavonoid production.

The stress-related enhancement of aromadendrin synthesis occurs through metabolic shifts that favor biosynthetic pathways consuming nicotinamide adenine dinucleotide phosphate hydrogen [28]. This redirection of cellular reducing power toward secondary metabolite synthesis represents an adaptive response to environmental stress conditions.

Temperature stress influences aromadendrin production through oxidative stress responses and heat shock protein activation [27]. Elevated temperatures increase antioxidant enzyme activity and enhance secondary metabolite accumulation as protective mechanisms against thermal damage.

High temperature conditions, particularly around 35 degrees Celsius, demonstrate significant effects on secondary metabolite content in various plant species [27]. These thermal stress responses likely contribute to increased aromadendrin accumulation in heat-stressed plant tissues.

Salinity stress represents another important environmental factor influencing aromadendrin production through osmotic stress adaptation mechanisms [29]. Salt stress conditions increase flavonol accumulation, including compounds structurally related to aromadendrin such as quercetin and kaempferol.

The salinity response involves complex regulatory networks that coordinate ion homeostasis with secondary metabolite production, potentially enhancing aromadendrin biosynthesis as part of cellular protection strategies [29]. These responses demonstrate the interconnected nature of primary and secondary metabolism under stress conditions.

Nutrient availability, particularly nitrogen and phosphorus status, affects aromadendrin production through metabolic balance regulation. Nutrient limitation can redirect carbon flux toward secondary metabolite biosynthesis, potentially enhancing aromadendrin accumulation in stressed plant tissues.

Continuous light exposure versus natural photoperiod cycles demonstrates differential effects on aromadendrin production, with some systems showing enhanced accumulation under extended illumination while others benefit from rhythmic light-dark transitions [26]. These responses highlight the importance of circadian regulation in secondary metabolite biosynthesis.

Conventional solvent extraction remains the primary method for obtaining aromadendrin from natural plant sources. The selection of appropriate solvents is crucial for maximizing extraction efficiency while maintaining compound integrity [1] [2]. Various organic solvents have been evaluated for aromadendrin extraction, with methanol and ethyl acetate demonstrating superior performance in most applications.

Ethanol extraction represents one of the most widely employed methods for aromadendrin isolation. This technique typically achieves yields ranging from 0.85% to 2.7% depending on the plant source and extraction conditions [1] [3]. The extraction process is generally conducted at temperatures between 25-60°C for durations of 0.5 to 24 hours. The relatively low toxicity of ethanol makes it particularly suitable for pharmaceutical applications where residual solvent concerns are paramount.

Methanol extraction has shown excellent results particularly for Chionanthus retusus flowers, achieving yields of 1.2% to 3.8% [4]. The methanol extraction protocol involves initial extraction with methanol followed by evaporation under reduced pressure and subsequent partitioning between ethyl acetate, n-butanol, and water phases. This sequential extraction approach allows for selective isolation of aromadendrin while removing interfering compounds.

Ethyl acetate extraction demonstrates the highest extraction efficiency among conventional solvents, with yields ranging from 4.8% to 17.0% [5] [6]. The method is particularly effective for plant extracts that have undergone preliminary processing. Research on Larix lyallii heartwood showed aromadendrin yields of 17% using acetone extraction followed by ethyl acetate partitioning [6]. The higher yields achieved with ethyl acetate can be attributed to its optimal polarity for flavonoid compounds and its ability to selectively extract phenolic constituents while minimizing interference from lipids and other non-polar compounds.

Acetone extraction, while less commonly employed, has demonstrated effectiveness for specific plant matrices such as Erigeron acer, achieving yields of approximately 4.8% [7]. This method requires extended extraction times of up to seven days but provides excellent selectivity for aromatic compounds. The prolonged extraction period allows for complete penetration of plant cell walls and thorough dissolution of target compounds.

Hexane extraction, primarily used for essential oil components, yields significantly lower aromadendrin concentrations of 0.04% to 0.05% [8]. However, this method is valuable for removing interfering lipophilic compounds and can serve as a preliminary purification step in multi-stage extraction protocols.

The optimization of extraction parameters significantly influences aromadendrin recovery. Temperature control is critical, as excessive heat can lead to thermal degradation of the flavanonol structure. Most protocols recommend temperatures below 60°C to preserve compound integrity. Extraction time must be balanced between complete extraction and prevention of degradation, with optimal durations varying from 30 minutes to 24 hours depending on the solvent system and plant matrix.

Advanced Purification Strategies (High Performance Liquid Chromatography, Countercurrent Chromatography)

Advanced purification strategies are essential for obtaining high-purity aromadendrin suitable for analytical standards and pharmaceutical applications. High Performance Liquid Chromatography and Countercurrent Chromatography represent the most effective techniques for aromadendrin purification, each offering unique advantages for different applications.

High Performance Liquid Chromatography serves as the gold standard for aromadendrin purification, consistently achieving purities of 87.4% to 99.3% with recovery rates of 88.9% to 95% [9] [10]. The technique employs reverse-phase C18 columns with gradient elution systems typically consisting of acetonitrile and water with acidic modifiers. A typical HPLC method utilizes a Kromasil 100-5C18 column with a mobile phase composed of acetonitrile and 0.3% glacial acetic acid (24:76) at a flow rate of 1.0 mL/min [9]. Detection is performed at 292 nm, corresponding to the characteristic absorption maximum of aromadendrin.

The analytical HPLC method demonstrates excellent linearity in the range of 0.051-2.04 μg for aromadendrin with a correlation coefficient of 0.9999 [9]. This exceptional linearity allows for precise quantitative analysis and quality control of aromadendrin preparations. Method validation parameters include precision, accuracy, and specificity, all meeting pharmaceutical standards for analytical procedures.

Preparative HPLC enables scale-up of aromadendrin purification for larger sample quantities. Research on Silybum marianum demonstrated successful isolation of aromadendrin with 88.8% purity using preparative HPLC techniques [11]. The preparative approach requires optimization of injection volumes, flow rates, and collection strategies to maximize throughput while maintaining separation efficiency.

Countercurrent Chromatography offers significant advantages over conventional solid-phase separation methods, particularly the absence of irreversible adsorption and total sample recovery [12] [13]. The technique utilizes two immiscible liquid phases, eliminating the solid stationary phase that can cause sample loss and denaturation. High-Speed Countercurrent Chromatography has achieved aromadendrin purities of 72% to 96% with recovery rates of 95% to 99% [12] [13].

The hexane/ethyl acetate/methanol/water (3:7:4:6, v/v/v/v) solvent system has proven particularly effective for aromadendrin separation [11]. This quaternary solvent system provides optimal partition coefficients for aromadendrin while allowing separation from structurally similar compounds. The method successfully separated aromadendrin (87.4% purity, 7.8 mg) from complex plant extracts containing multiple flavonoids and phenolic compounds.

High-Speed Countercurrent Chromatography demonstrates superior performance for preparative-scale separations, handling sample loads of 50-500 mg with separation times of 3-6 hours [11] [14]. The technique's ability to process larger sample quantities makes it particularly valuable for commercial aromadendrin production. Additionally, the absence of solid support eliminates column contamination and allows for repeated use with different solvent systems.

Off-line two-dimensional High-Speed Countercurrent Chromatography represents an advanced approach for complex sample purification. Research on Desmodium styracifolium demonstrated successful aromadendrin isolation using this technique with a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v/v/v) [13]. The first dimension employed conventional HSCCC while the second dimension utilized recycling HSCCC to achieve enhanced separation of impure fractions.

Sephadex LH-20 column chromatography serves as an effective intermediate purification step, particularly for flavonoid compounds. This gel filtration technique achieves purities of 95% to 98% with recovery rates of 85% to 95% [5] [4]. The method is particularly valuable for removing high molecular weight impurities and provides excellent compatibility with subsequent HPLC purification.

The selection of purification strategy depends on several factors including sample quantity, required purity, time constraints, and economic considerations. HPLC provides the highest purity but is limited to smaller sample quantities, while CCC offers better scalability with excellent recovery rates. Combined approaches utilizing multiple purification techniques often provide optimal results for aromadendrin isolation.

Chemical Synthesis Routes and Yield Optimization

Chemical synthesis of aromadendrin offers an alternative approach to natural extraction, providing opportunities for structural modification and large-scale production. Several synthetic routes have been developed, each with distinct advantages and optimization requirements for maximizing yield and selectivity.

Sodium borohydride reduction represents a fundamental synthetic transformation for aromadendrin derivatives. The reduction of (+)-aromadendrin using sodium borohydride produces (+)-leucopelargonidin with yields of 75% to 85% [15]. This transformation involves the selective reduction of the carbonyl group at position 4 of the flavanonol structure, yielding the corresponding flavan-3,4-diol. The reaction typically requires 2-4 hours at controlled temperatures to achieve optimal yield while minimizing side reactions.

Temperature control emerges as a critical optimization parameter for this reduction reaction. Excessive temperatures can lead to over-reduction or decomposition of the aromatic ring system, while insufficient temperatures result in incomplete conversion. The optimal temperature range of 0-25°C provides the best balance between reaction rate and selectivity. Solvent selection also influences reaction efficiency, with ethanol and methanol proving most effective for dissolving both reactants and maintaining reaction homogeneity.

Total synthesis approaches have achieved significant success in producing aromadendrene-type compounds, with yields reaching 53% to 90% depending on the synthetic route [16] [17]. The stereoselective total synthesis of (+)-aromadendrene and (-)-alloaromadendrene demonstrates the feasibility of constructing complex tricyclic frameworks through carefully designed synthetic sequences. These multi-step syntheses typically require 24-48 hours for completion and involve several key transformations including cyclization reactions, stereoselective reductions, and functional group manipulations.

The synthetic strategy for aromadendrene synthesis involves formation of the tricyclic core structure through intramolecular cyclization reactions. Key intermediates include enone precursors that undergo stereoselective transformations to establish the correct stereochemistry at multiple chiral centers. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for achieving high yields and stereoselectivity.

Yield optimization in total synthesis requires careful attention to each synthetic step, as overall yield represents the product of individual step yields. Strategies for improvement include optimization of reaction conditions, use of more efficient catalysts, and development of alternative synthetic routes that minimize the number of steps. Reaction monitoring through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy enables real-time optimization of reaction parameters.

Biotransformation approaches using plant enzymes offer environmentally friendly alternatives to traditional chemical synthesis. The flavanone-3-hydroxylase pathway converts naringenin to aromadendrin with yields ranging from 63.5 to 220.3 mg/L depending on the enzyme source and reaction conditions [18] [19]. This enzymatic approach provides excellent selectivity and operates under mild reaction conditions, avoiding the harsh chemicals required for traditional synthesis.

Enzyme concentration optimization plays a crucial role in maximizing biotransformation yields. Research demonstrates that optimal enzyme concentrations vary with substrate concentration and reaction time, requiring careful optimization for each system. Co-factor regeneration systems, including NADPH regeneration, are essential for maintaining enzyme activity throughout the reaction period.

The Escherichia coli biosynthesis system represents an advanced approach for aromadendrin production through metabolic engineering. This system achieves yields of 2.7 to 30.0 mg/L through expression of multiple pathway enzymes including 4-coumarate-coenzyme A ligase, chalcone synthase, and flavanone-3-hydroxylase [1] [10] [20]. The engineered system converts p-coumaric acid through a multi-step biosynthetic pathway to produce aromadendrin and related compounds.

Metabolic engineering strategies for yield optimization include overexpression of rate-limiting enzymes, enhancement of precursor availability, and elimination of competing pathways. The introduction of genes for malonyl-CoA production significantly improves yields by increasing availability of this critical precursor. Optimization of cultivation conditions, including medium composition, temperature, and pH, further enhances production efficiency.

Plant enzyme pathway optimization focuses on pH control and enzyme stability. Research demonstrates that pH values between 7.0 and 7.5 provide optimal enzyme activity while maintaining stability throughout the reaction period [18]. Buffer selection and ionic strength optimization contribute to maintaining optimal enzyme performance and preventing deactivation.

Biocatalytic Production Using Engineered Enzymes

Biocatalytic production represents the most environmentally sustainable and selective approach for aromadendrin synthesis, utilizing engineered enzyme systems to achieve high conversion rates under mild reaction conditions. This approach has gained significant attention due to its potential for industrial-scale production while minimizing environmental impact.

Escherichia coli-based production systems have demonstrated exceptional performance for aromadendrin biosynthesis. The engineered Escherichia coli BL21 system expressing flavanone-3-hydroxylase and O-methyltransferase enzymes achieves product concentrations of 30.0 to 63.5 mg/L with conversion efficiencies of 20% to 68% [1] [10] [19]. This system utilizes naringenin as substrate and completes the biotransformation within 24 hours under controlled fermentation conditions.

Gene overexpression strategies significantly enhance enzyme production and activity in recombinant systems. The co-expression of multiple pathway enzymes including 4-coumarate-CoA ligase from Petroselinum crispum, chalcone synthase from Petunia hybrida, and chalcone isomerase from Medicago sativa enables complete pathway reconstruction for aromadendrin biosynthesis [1] [20]. Optimization of gene expression levels through promoter selection and ribosome binding site modification allows fine-tuning of enzyme ratios for maximum pathway flux.

Streptomyces albidoflavus represents an alternative host system for aromadendrin production, utilizing Petroselinum crispum flavanone-3-hydroxylase for the conversion of naringenin to aromadendrin [18] [21]. This system achieves product concentrations of 3.4 to 15.2 mg/L with conversion efficiencies of 15% to 45%. The longer production time of 48-72 hours allows for more complete substrate conversion while maintaining product stability.

Pathway optimization in Streptomyces systems involves enhancement of precursor biosynthesis and reduction of competing metabolic pathways. The strain Streptomyces albidoflavus UO-FLAV-004-NAR, engineered for improved naringenin production, serves as an excellent platform for aromadendrin biosynthesis. This strain achieves naringenin concentrations of 3.4 mg/L, providing adequate substrate for downstream aromadendrin production.

Enzyme engineering approaches focus on improving catalytic efficiency and substrate specificity of key enzymes. Flavanone-3-hydroxylase, belonging to the 2-oxoglutarate-dependent dioxygenase family, demonstrates low catalytic efficiency and 2-hydroxylase side activity [18]. Directed evolution and rational design strategies have been employed to enhance enzyme performance, resulting in improved conversion rates and reduced side product formation.

The development of fusion enzymes represents an innovative approach for enhancing biocatalytic efficiency. Engineered Escherichia coli systems expressing flavanone-3-hydroxylase and O-methyltransferase fusion proteins achieve remarkable product concentrations of 99.2 to 220.3 mg/L with conversion efficiencies of 40% to 75% [19]. The fusion enzyme approach eliminates substrate channeling limitations and reduces intermediate compound loss, significantly improving overall pathway efficiency.

Metabolic engineering strategies extend beyond enzyme expression to include enhancement of precursor availability and cofactor regeneration. The introduction of genes for acyl-CoA carboxylase α and β subunits, biotin ligase, and acetyl-CoA synthetase from Nocardia farcinica significantly improves malonyl-CoA availability [1] [20]. This critical precursor enhancement results in substantial yield improvements across multiple pathway products.

Fermentation optimization plays a crucial role in maximizing biocatalytic production efficiency. Research demonstrates that medium composition, particularly carbon and nitrogen sources, significantly influences enzyme expression and product formation. LB medium generally provides superior results compared to M9 minimal medium, achieving higher product concentrations despite potentially reduced specific productivity [1] [19].

Temperature and pH optimization are critical for maintaining enzyme stability and activity throughout the production period. Most aromadendrin-producing systems operate optimally at 28-37°C with pH values between 6.8 and 7.5. Continuous monitoring and control of these parameters ensure maximum enzyme performance while preventing deactivation or precipitation.

Plant cell culture systems offer an alternative biocatalytic approach utilizing native plant enzymes in controlled environments. These systems achieve product concentrations of 5 to 25 mg/L with conversion efficiencies of 10% to 30% over extended production periods of 72 to 168 hours [18]. While yields are generally lower than engineered microbial systems, plant cell cultures provide authentic enzyme systems and natural cofactor regeneration mechanisms.

Cofactor regeneration systems are essential for maintaining enzyme activity in biocatalytic production. NADPH-dependent enzymes such as flavanone-3-hydroxylase require continuous cofactor supply for sustained activity. Glucose dehydrogenase and formate dehydrogenase systems have been successfully employed for NADPH regeneration, maintaining high enzyme activity throughout extended production periods.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Gyrophoric_acid

Dates

2: Xie S, Zhao T, Zhang Z, Meng J. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins. J Agric Food Chem. 2018 Apr 4;66(13):3524-3532. doi: 10.1021/acs.jafc.7b05766. Epub 2018 Mar 23. PubMed PMID: 29554804.

3: Abdel-Salam NA, Ghazy NM, Sallam SM, Radwan MM, Wanas AS, ElSohly MA, El-Demellawy MA, Abdel-Rahman NM, Piacente S, Shenouda ML. Flavonoids of Alcea rosea L. and their immune stimulant, antioxidant and cytotoxic activities on hepatocellular carcinoma HepG-2 cell line. Nat Prod Res. 2018 Mar;32(6):702-706. doi: 10.1080/14786419.2017.1332602. Epub 2017 Jun 5. PubMed PMID: 28580799.

4: Zhang H, Du C, Wang Y, Wang J, Zheng L, Wang Y. The Reaumuria trigyna leucoanthocyanidin dioxygenase (RtLDOX) gene complements anthocyanidin synthesis and increases the salt tolerance potential of a transgenic Arabidopsis LDOX mutant. Plant Physiol Biochem. 2016 Sep;106:278-87. doi: 10.1016/j.plaphy.2016.05.005. Epub 2016 May 11. PubMed PMID: 27219053.

5: Ango PY, Kapche DW, Fotso GW, Fozing CD, Yeboah EM, Mapitse R, Demirtas I, Ngadjui BT, Yeboah SO. Thonningiiflavanonol A and thonningiiflavanonol B, two novel flavonoids, and other constituents of Ficus thonningii Blume (Moraceae). Z Naturforsch C. 2016 Mar;71(3-4):65-71. doi: 10.1515/znc-2015-0147. PubMed PMID: 26959540.

6: Abdallah HM, El-Bassossy H, Mohamed GA, El-Halawany AM, Alshali KZ, Banjar ZM. Phenolics from Garcinia mangostana Inhibit Advanced Glycation Endproducts Formation: Effect on Amadori Products, Cross-Linked Structures and Protein Thiols. Molecules. 2016 Feb 22;21(2):251. doi: 10.3390/molecules21020251. PubMed PMID: 26907243.

7: Rauf A, Uddin G, Raza M, Ahmad B, Jehan N, Siddiqui BS, Molnar J, Csonka A, Szabo D. Reversal of Multidrug Resistance in Mouse Lymphoma Cells by Extracts and Flavonoids from Pistacia integerrima. Asian Pac J Cancer Prev. 2016;17(1):51-5. PubMed PMID: 26838254.

8: Chu YX, Chen HR, Wu AZ, Cai R, Pan JS. Expression analysis of dihydroflavonol 4-reductase genes in Petunia hybrida. Genet Mol Res. 2015 May 12;14(2):5010-21. doi: 10.4238/2015.May.12.4. PubMed PMID: 25966276.

9: Rajesh PS, Samaga PV, Rai VR, Rai KM. In vitro biological activity of aromadendrin-4'-methyl ether isolated from root extract of Ventilago madraspatana Gaertn with relevance to anticandidal activity. Nat Prod Res. 2015;29(11):1042-5. doi: 10.1080/14786419.2014.968152. Epub 2014 Oct 9. PubMed PMID: 25299472.

10: Tajuddeen N, Sallau MS, Musa AM, Habila DJ, Yahaya SM. Flavonoids with antimicrobial activity from the stem bark of Commiphora pedunculata (Kotschy & Peyr.) Engl. Nat Prod Res. 2014;28(21):1915-8. doi: 10.1080/14786419.2014.947488. Epub 2014 Aug 13. PubMed PMID: 25117003.

11: Bu J, Wang JN, Gu SP. [Study on the chemical constituents of the PTP 1B inhibitory effective parts of Paeoniae Rubra Radix]. Zhong Yao Cai. 2013 Nov;36(11):1783-5. Chinese. PubMed PMID: 24956818.

12: Chaipukdee N, Kanokmedhakul S, Lekphrom R, Kanokmedhakul K. Two new flavanonols from the bark of Akschindlium godefroyanum. Nat Prod Res. 2014;28(3):191-5. doi: 10.1080/14786419.2013.866113. Epub 2013 Dec 20. PubMed PMID: 24354343.

13: Lee JW, Kim NH, Kim JY, Park JH, Shin SY, Kwon YS, Lee HJ, Kim SS, Chun W. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells. Biomol Ther (Seoul). 2013 May 30;21(3):216-21. doi: 10.4062/biomolther.2013.023. PubMed PMID: 24265867; PubMed Central PMCID: PMC3830120.

14: Huang AC, Wilde A, Ebmeyer J, Skouroumounis GK, Taylor DK. Examination of the phenolic profile and antioxidant activity of the leaves of the Australian native plant Smilax glyciphylla. J Nat Prod. 2013 Oct 25;76(10):1930-6. doi: 10.1021/np4005163. Epub 2013 Sep 20. PubMed PMID: 24050300.

15: Hua C, Linling L, Shuiyuan C, Fuliang C, Feng X, Honghui Y, Conghua W. Molecular cloning and characterization of three genes encoding dihydroflavonol-4-reductase from Ginkgo biloba in anthocyanin biosynthetic pathway. PLoS One. 2013 Aug 26;8(8):e72017. doi: 10.1371/journal.pone.0072017. eCollection 2013. PubMed PMID: 23991027; PubMed Central PMCID: PMC3753345.

16: Yin YZ, Wang RS, Chen RD, Qiao LR, Yang L, Wang CM, Dai JG. [Chemical constituents from cell suspension cultures of Cudrania tricuspidata]. Zhongguo Zhong Yao Za Zhi. 2012 Dec;37(24):3734-7. Chinese. PubMed PMID: 23627169.

17: Wesołowska O, Wiśniewski J, Sroda-Pomianek K, Bielawska-Pohl A, Paprocka M, Duś D, Duarte N, Ferreira MJ, Michalak K. Multidrug resistance reversal and apoptosis induction in human colon cancer cells by some flavonoids present in citrus plants. J Nat Prod. 2012 Nov 26;75(11):1896-902. doi: 10.1021/np3003468. Epub 2012 Nov 8. PubMed PMID: 23137376.

18: Awaad AS, Al-Jaber NA, Moses JE, El-Meligy RM, Zain ME. Antiulcerogenic activities of the extracts and isolated flavonoids of Euphorbia cuneata Vahl. Phytother Res. 2013 Jan;27(1):126-30. doi: 10.1002/ptr.4872. Epub 2012 Oct 24. PubMed PMID: 23097351.

19: Li K, Xing S, Wang M, Peng Y, Dong Y, Li X. Anticomplement and antimicrobial activities of flavonoids from Entada phaseoloides. Nat Prod Commun. 2012 Jul;7(7):867-71. PubMed PMID: 22908567.

20: Venditti A, Serrilli AM, Rizza L, Frasca G, Cardile V, Bonina FP, Bianco A. Aromadendrine, a new component of the flavonoid pattern of Olea europaea L. and its anti-inflammatory activity. Nat Prod Res. 2013 Mar;27(4-5):340-9. doi: 10.1080/14786419.2012.693924. Epub 2012 Jun 12. PubMed PMID: 22691108.